Cas no 1806498-70-3 (Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate)

Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate
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- インチ: 1S/C13H15BrO3/c1-8-6-11(13(16)9(2)14)5-4-10(8)7-12(15)17-3/h4-6,9H,7H2,1-3H3
- InChIKey: BENXWKQWLBVKLQ-UHFFFAOYSA-N
- ほほえんだ: BrC(C)C(C1C=CC(CC(=O)OC)=C(C)C=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 290
- トポロジー分子極性表面積: 43.4
- 疎水性パラメータ計算基準値(XlogP): 3
Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010012596-500mg |
Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate |
1806498-70-3 | 97% | 500mg |
806.85 USD | 2021-07-05 | |
Alichem | A010012596-250mg |
Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate |
1806498-70-3 | 97% | 250mg |
499.20 USD | 2021-07-05 | |
Alichem | A010012596-1g |
Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate |
1806498-70-3 | 97% | 1g |
1,564.50 USD | 2021-07-05 |
Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Methyl 4-(2-bromopropanoyl)-2-methylphenylacetateに関する追加情報
Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate (CAS No. 1806498-70-3): A Comprehensive Overview
Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate, identified by its CAS number 1806498-70-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a complex molecular structure, has garnered attention due to its potential applications in various biochemical pathways and synthetic methodologies. The presence of both bromine and ester functional groups makes it a versatile intermediate in the development of more sophisticated molecules.
The molecular formula of Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate can be expressed as C13H17BrO3. This structure incorporates a phenyl ring substituted with a methyl group at the 2-position and an acetoate group at the 4-position, linked to a 2-bromopropanoyl moiety. Such a configuration suggests potential reactivity that could be exploited in organic synthesis, particularly in the formation of more complex derivatives.
In recent years, the compound has been explored for its utility in the synthesis of bioactive molecules. Specifically, the bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many pharmaceuticals. The ester functionality, on the other hand, can undergo hydrolysis or transesterification to yield different derivatives, broadening its synthetic utility.
One of the most compelling areas of research involving Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate is its application in drug discovery. The phenyl ring is a common motif in medicinal chemistry due to its ability to interact with biological targets through hydrophobic and π-stacking interactions. By modifying the substituents on this ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Recent studies have highlighted the compound's role in the development of novel therapeutic agents. For instance, derivatives of this molecule have been investigated for their potential anti-inflammatory and analgesic properties. The bromine substituent allows for easy introduction of additional functional groups that can modulate biological activity. Additionally, the ester group can be converted into other functionalities, such as amides or carboxylic acids, which are frequently encountered in drug molecules.
The synthesis of Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the bromination of an appropriate phenyl derivative followed by acylation with a 2-bromopropanoyl chloride. This approach leverages well-established reactions in organic chemistry and highlights the compound's accessibility for further derivatization.
In conclusion, Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate (CAS No. 1806498-70-3) represents a valuable building block in synthetic chemistry and drug development. Its unique structural features make it amenable to diverse modifications, enabling researchers to explore new chemical spaces for therapeutic applications. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in addressing complex diseases.
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